molecular formula C7H13NO2S B3058980 4-(methylamino)tetrahydro-2H-thiopyran-4-carboxylic acid CAS No. 933682-96-3

4-(methylamino)tetrahydro-2H-thiopyran-4-carboxylic acid

Cat. No.: B3058980
CAS No.: 933682-96-3
M. Wt: 175.25
InChI Key: YYKFHPWVZLOKOU-UHFFFAOYSA-N
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Description

4-(Methylamino)tetrahydro-2H-thiopyran-4-carboxylic acid is a chemical compound with the molecular formula C7H13NO2S and a molecular weight of 175.25 g/mol This compound is characterized by a tetrahydrothiopyran ring substituted with a methylamino group and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(methylamino)tetrahydro-2H-thiopyran-4-carboxylic acid typically involves the following steps:

    Formation of the Tetrahydrothiopyran Ring: The initial step involves the formation of the tetrahydrothiopyran ring. This can be achieved through a cyclization reaction of appropriate precursors under acidic or basic conditions.

    Introduction of the Methylamino Group: The methylamino group can be introduced via a nucleophilic substitution reaction. This involves the reaction of the tetrahydrothiopyran ring with a methylamine source under controlled conditions.

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include continuous flow reactions, use of catalysts, and advanced purification techniques to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

4-(Methylamino)tetrahydro-2H-thiopyran-4-carboxylic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-(Methylamino)tetrahydro-2H-thiopyran-4-carboxylic acid has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 4-(methylamino)tetrahydro-2H-thiopyran-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(Methylamino)tetrahydro-2H-thiopyran-4-carboxylic acid is unique due to the presence of the sulfur atom in the tetrahydrothiopyran ring, which imparts distinct chemical and biological properties compared to its oxygen-containing analogs. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

4-(methylamino)thiane-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO2S/c1-8-7(6(9)10)2-4-11-5-3-7/h8H,2-5H2,1H3,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYKFHPWVZLOKOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1(CCSCC1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101195853
Record name Tetrahydro-4-(methylamino)-2H-thiopyran-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101195853
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

933682-96-3
Record name Tetrahydro-4-(methylamino)-2H-thiopyran-4-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=933682-96-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Tetrahydro-4-(methylamino)-2H-thiopyran-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101195853
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(methylamino)tetrahydro-2H-thiopyran-4-carboxylic acid
Reactant of Route 2
4-(methylamino)tetrahydro-2H-thiopyran-4-carboxylic acid
Reactant of Route 3
4-(methylamino)tetrahydro-2H-thiopyran-4-carboxylic acid
Reactant of Route 4
Reactant of Route 4
4-(methylamino)tetrahydro-2H-thiopyran-4-carboxylic acid
Reactant of Route 5
4-(methylamino)tetrahydro-2H-thiopyran-4-carboxylic acid
Reactant of Route 6
4-(methylamino)tetrahydro-2H-thiopyran-4-carboxylic acid

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